molecular formula C10H11NO7S B1595917 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate CAS No. 53298-30-9

2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate

Cat. No.: B1595917
CAS No.: 53298-30-9
M. Wt: 289.26 g/mol
InChI Key: RRMVRASAASKOHS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is commonly used as a reagent in the synthesis of various compounds, suggesting that its targets could be diverse depending on the specific reaction .

Mode of Action

MESNP is postulated to function as a nucleophile . It forms a covalent bond with an electrophile, facilitating the creation of novel products . This interaction with its targets leads to changes in their chemical structure, enabling the synthesis of new compounds .

Biochemical Pathways

Its use in reactions such as the Diels-Alder reaction suggests its involvement in organic synthesis pathways .

Pharmacokinetics

Its high polarity enhances solubility in polar solvents, which could potentially impact its bioavailability .

Result of Action

The molecular and cellular effects of MESNP’s action largely depend on the specific reaction in which it is involved . As a versatile reagent, MESNP has proven instrumental in the synthesis of compounds like polymers, pharmaceuticals, and agrochemicals . Therefore, the results of its action can vary widely based on the context of its use.

Action Environment

MESNP exhibits exceptional stability in highly acidic environments . This stability, combined with its high base lability, allows it to function effectively under a range of conditions . Furthermore, it resists hydrogenation without interfering with catalyst activity . These properties suggest that MESNP’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of other reactants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate typically involves the reaction of 2-(Methylsulphonyl)ethanol with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

2-methylsulfonylethyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO7S/c1-19(15,16)7-6-17-10(12)18-9-4-2-8(3-5-9)11(13)14/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMVRASAASKOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201438
Record name 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53298-30-9
Record name Carbonic acid, 2-(methylsulfonyl)ethyl 4-nitrophenyl ester
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylsulphonyl)ethyl 4-nitrophenyl carbonate
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Record name 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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